N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide: is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, undergoes a reaction with acetic anhydride to form N-(2-ethoxyphenyl)acetamide.
Sulfonylation: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, forming N-(2-ethoxyphenyl)-2-(4-methylsulfonylanilino)acetamide.
Methylation: Finally, the compound is methylated using methyl iodide to yield the final product, .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.
Medicine: Possible applications in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In the case of antimicrobial activity, it might inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. The compound could interact with enzymes and proteins, disrupting essential biological processes.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide: can be compared with other sulfonamides such as:
Sulfamethoxazole: A well-known antimicrobial agent.
Sulfadiazine: Another antimicrobial sulfonamide.
Sulfisoxazole: Used in the treatment of bacterial infections.
Uniqueness
The unique combination of the ethoxyphenyl and methylsulfonylanilino groups in This compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-8-6-5-7-16(17)19-18(21)13-20(25(3,22)23)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAXCHPHDPOXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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